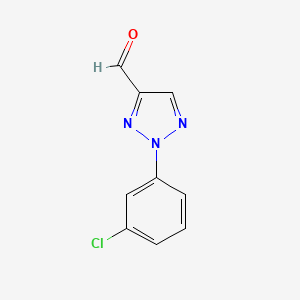
2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde” likely contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also has a chlorophenyl group and a carbaldehyde group attached to it .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cycloaddition or condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing chlorophenyl group and the electron-donating aldehyde group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar aldehyde group might increase its solubility in polar solvents .Scientific Research Applications
Application in Spasmolytic Drug Development
Scientific Field
Pharmacology
Summary of Application
This compound has been investigated for its potential use in the development of spasmolytic drugs, which are designed to relieve spasms of smooth muscle.
Methods of Application
The compound is synthesized and then subjected to various pharmacological tests, including molecular docking and in vitro antimicrobial, cytotoxic, anti-inflammatory activity, and ex vivo spasmolytic activity assessments.
Results and Outcomes
The studies have shown promising results, indicating that the compound could lead to the development of new antispasmodic medications .
Application in Anti-Inflammatory Drug Synthesis
Summary of Application
The triazole derivative is explored for its anti-inflammatory properties, potentially leading to the synthesis of new anti-inflammatory drugs.
Methods of Application
The compound’s structure is modified to enhance its interaction with inflammatory mediators, and its effects are measured using various biochemical assays.
Results and Outcomes
Research has indicated that modifications of the compound can result in potent anti-inflammatory effects, which are quantified through the inhibition of key inflammatory mediators .
These additional applications highlight the versatility of “2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde” in scientific research and its potential to contribute to various fields of study. For the most current and detailed information, consulting the latest scientific literature is recommended.
Application in Anticonvulsant and Analgesic Drug Research
Scientific Field
Neuropharmacology
Summary of Application
This compound has been studied for its potential use in the development of drugs with anticonvulsant and analgesic properties, which are crucial for treating conditions like epilepsy and neuropathic pain.
Methods of Application
The compound is synthesized and tested in various acute models of epilepsy, such as maximal electroshock (MES) and psychomotor (6 Hz, 32 mA) seizure tests, as well as in models of tonic pain like the formalin test.
Results and Outcomes
The research has yielded promising results, with some derivatives showing more beneficial ED50 and protective index values than reference drugs like valproic acid. Additionally, the compounds have been evaluated for neurotoxic and hepatotoxic properties, showing no significant cytotoxic effects .
Application in Anti-Inflammatory Research
Scientific Field
Immunopharmacology
Summary of Application
The triazole derivative is being researched for its anti-inflammatory effects, which could lead to the development of new anti-inflammatory medications.
Methods of Application
The compound’s anti-inflammatory potential is assessed through its inhibitory response against the expression and activities of vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins.
Results and Outcomes
Studies have revealed that a large number of pyrimidines, which can be synthesized from triazole derivatives, exhibit potent anti-inflammatory effects. The structure–activity relationships (SARs) of these compounds are discussed in detail to guide the synthesis of novel analogs with enhanced activities and minimal toxicity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-chlorophenyl)triazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-7-2-1-3-9(4-7)13-11-5-8(6-14)12-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSSXGKTDMPCHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2N=CC(=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,4-Difluorophenyl)cyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2947434.png)
![3-[1-(5-Ethylthiophen-2-yl)sulfonylpiperidin-4-yl]-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2947436.png)
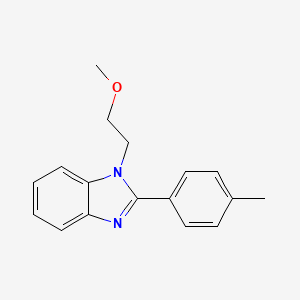
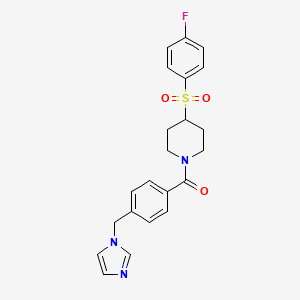
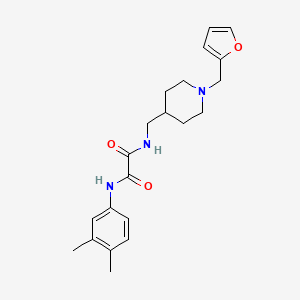
![8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one](/img/structure/B2947440.png)
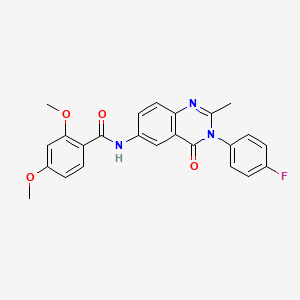
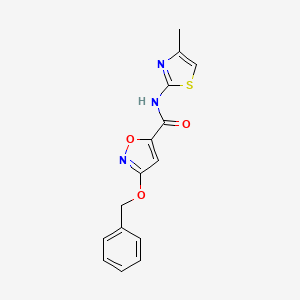
![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2947445.png)
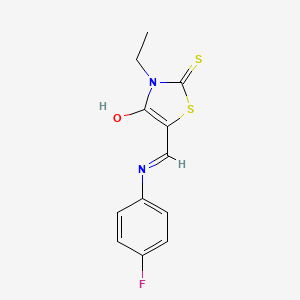
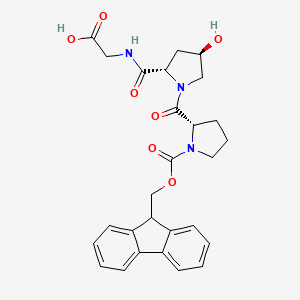
![(1R,2S,3R,4S)-3-Methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2947450.png)
![1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2947452.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2947456.png)